![molecular formula C18H22ClNO B11829237 3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride](/img/structure/B11829237.png)
3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(([1,1’-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C17H19NOClH It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a biphenyl group attached via a methoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(([1,1’-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a biphenyl derivative. One common method includes the use of 4-bromomethylbiphenyl, which undergoes a nucleophilic substitution reaction with pyrrolidine in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(([1,1’-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
3-(([1,1’-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 3-(([1,1’-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog without the biphenyl group.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Uniqueness
3-(([1,1’-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride is unique due to the combination of the biphenyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
特性
分子式 |
C18H22ClNO |
|---|---|
分子量 |
303.8 g/mol |
IUPAC名 |
3-[(4-phenylphenyl)methoxymethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-4-17(5-3-1)18-8-6-15(7-9-18)13-20-14-16-10-11-19-12-16;/h1-9,16,19H,10-14H2;1H |
InChIキー |
VRXFXWCLHDGAJK-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1COCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-cyclopentyl-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11829163.png)
![2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone](/img/structure/B11829179.png)
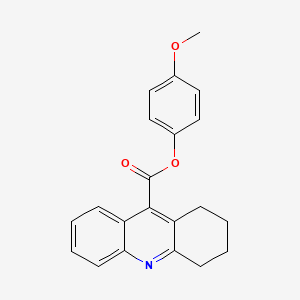

![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)
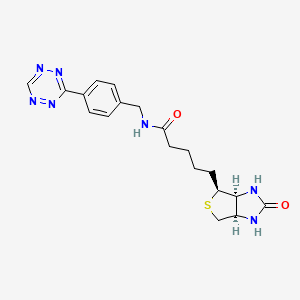
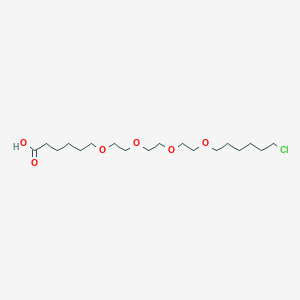

![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)
![1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B11829216.png)
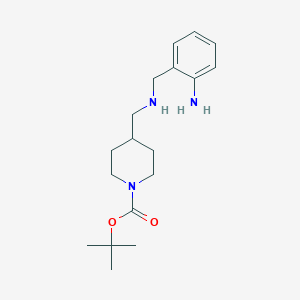
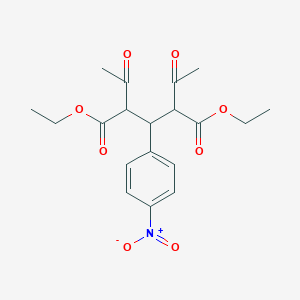
![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate](/img/structure/B11829226.png)
